4-amino-N-(3-sulfamoylphenyl)benzamide
Description
Contextualization within Sulfonamide and Benzamide (B126) Chemical Classes
The chemical architecture of 4-amino-N-(3-sulfamoylphenyl)benzamide is a composite of two important pharmacophores: benzamide and sulfonamide.
The benzamide group consists of a benzene (B151609) ring attached to a carboxamido substituent. nih.govtandfonline.com It is the simplest amide derivative of benzoic acid. wikipedia.org This moiety is considered a "privileged scaffold" in drug development, as its versatile structure is found in a multitude of approved therapeutic agents and allows for diverse chemical modifications. rsc.org
The sulfonamide functional group (R-SO₂NR'R") is an organosulfur structure composed of a sulfonyl group linked to an amine. researchgate.net This group is famously associated with sulfa drugs, the first class of synthetic antimicrobial agents. researchgate.netrsc.org Beyond their antibacterial applications, sulfonamides are a cornerstone of enzyme inhibitor design. researchgate.netresearchgate.net The primary sulfonamide group (-SO₂NH₂) is a key feature for inhibiting specific enzymes by mimicking their natural substrates or binding to their active sites. wikipedia.org
The conjugation of these two moieties in this compound creates a molecule with a rich potential for forming targeted interactions with biological macromolecules and serves as a foundational structure for developing extensive libraries of derivatives.
Significance of the Chemical Scaffold in Enzyme Inhibition Research
The this compound scaffold is particularly significant in the field of enzyme inhibition, primarily due to the well-established role of the aromatic sulfonamide group. This group is a classic zinc-binding function, which allows it to coordinate with the zinc ion (Zn²⁺) present in the active site of metalloenzymes, leading to potent inhibition.
Carbonic Anhydrase (CA) Inhibition: A substantial body of research has focused on benzenesulfonamide (B165840) derivatives as inhibitors of carbonic anhydrases (CAs). wikipedia.org CAs are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. rsc.org They are involved in numerous physiological processes, and their inhibition has therapeutic applications. researchgate.net
Research on structural isomers and analogues of this compound demonstrates the scaffold's potential. For example, a series of novel sulfonamides derived from its isomer, 4-amino-N-(4-sulfamoylphenyl)benzamide , were synthesized and showed powerful inhibitory effects against human carbonic anhydrase isoenzymes I and II (hCA I and hCA II). rsc.org Another study on benzamide-4-sulfonamides reported potent, low nanomolar inhibition of hCA II, VII, and IX. nih.gov The primary sulfonamide moiety is crucial for this activity, anchoring the inhibitor to the Zn²⁺ ion at the bottom of the CA active site.
Inhibition of Other Enzymes: The benzamide-sulfonamide scaffold has also been explored for its inhibitory activity against other enzyme classes.
Ectonucleotidases (NTPDases): In one study, a library of sulfamoyl-benzamide derivatives was synthesized and screened against human nucleoside triphosphate diphosphohydrolases (h-NTPDases), which are involved in pathological conditions like thrombosis and cancer. researchgate.netnih.gov Several compounds, such as N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide, demonstrated potent inhibition of h-NTPDase1 and h-NTPDase3. researchgate.net
Glyoxalase-I (Glo-I): The glyoxalase system is a target in cancer research. A study developing potential Glo-I inhibitors used a scaffold containing a sulfamoylphenyl group, highlighting the versatility of this chemical class in targeting different metalloenzymes.
The following table summarizes the inhibitory activities of various compounds that are structurally related to this compound, illustrating the significance of the core scaffold in enzyme inhibition research.
| Compound/Series | Target Enzyme(s) | Key Findings (Inhibition Data) | Reference(s) |
| Benzamide-4-sulfonamides | hCA I, hCA II, hCA VII, hCA IX | Kᵢs in the low nanomolar to subnanomolar range for hCA II, VII, and IX. | nih.gov |
| Derivatives of 4-amino-N-(4-sulfamoylphenyl)benzamide | hCA I, hCA II | Showed powerful inhibitory properties against both isoenzymes. | rsc.org |
| Thiazolone-based benzenesulfonamides | CA IX, CA II | Exhibited excellent and selective inhibition against CA IX with IC₅₀ values from 10.93–25.06 nM. | |
| Sulfamoyl-benzamide derivatives | h-NTPDase1, h-NTPDase2, h-NTPDase3, h-NTPDase8 | Potent inhibitors identified, with IC₅₀ values in the sub-micromolar to low micromolar range. | researchgate.netnih.gov |
Scope of Academic Research Endeavors on the Compound and its Structural Analogues
Academic research on the this compound scaffold and its analogues is primarily focused on synthetic chemistry and biological evaluation. The straightforward and versatile nature of its synthesis allows for the creation of large libraries of related compounds for structure-activity relationship (SAR) studies.
The typical synthesis involves a coupling reaction between a substituted benzoic acid and a substituted aniline. For instance, derivatives of the isomeric N-(4-sulfamoylphenyl)benzamide have been prepared by reacting 4-aminobenzene-1-sulfonamide with various benzoic acid derivatives using peptide coupling agents like EDCI and HOBt. tandfonline.com Similarly, 4-amino-N-(4-sulfamoylphenyl)benzamide was synthesized in a multi-step process starting from 4-aminobenzenesulfonamide and 4-nitrobenzoylchloride. rsc.org
The scope of this research includes:
Synthesis of Novel Derivatives: A primary focus is the synthesis of new chemical entities by modifying the core scaffold. This involves adding different substituents to the aminobenzoyl ring or the sulfamoylphenyl ring to modulate the compound's physicochemical properties and biological activity. tandfonline.com
Biological Screening: Once synthesized, these libraries of analogues are screened against various biological targets. As discussed, the most prominent targets are enzymes like carbonic anhydrases and ectonucleotidases. wikipedia.orgresearchgate.net
Structure-Activity Relationship (SAR) Studies: By comparing the biological activity of different analogues, researchers can determine which chemical features are essential for potency and selectivity. For example, studies on N-phenylbenzamides found that the conformation and specific substitutions are critical for their activity. rsc.org Research on thiazolone-benzenesulfonamides revealed that certain substituents led to high selectivity for specific cancer-related CA isoforms.
These endeavors collectively aim to develop lead compounds for potential therapeutic applications by systematically exploring the chemical space around the core this compound scaffold.
Structure
3D Structure
Properties
IUPAC Name |
4-amino-N-(3-sulfamoylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3S/c14-10-6-4-9(5-7-10)13(17)16-11-2-1-3-12(8-11)20(15,18)19/h1-8H,14H2,(H,16,17)(H2,15,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHDNJVKGPIIFNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)N)NC(=O)C2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301258615 | |
| Record name | 4-Amino-N-[3-(aminosulfonyl)phenyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301258615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
438017-97-1 | |
| Record name | 4-Amino-N-[3-(aminosulfonyl)phenyl]benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=438017-97-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amino-N-[3-(aminosulfonyl)phenyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301258615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Structural Elucidation and Advanced Characterization Techniques in Research
Spectroscopic Analysis for Structural Confirmation
Spectroscopic methods are fundamental in verifying the chemical structure of 4-amino-N-(3-sulfamoylphenyl)benzamide, with each technique providing unique insights into its molecular composition and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
While specific experimental NMR data for this compound is not extensively detailed in publicly available literature, the expected spectral characteristics can be inferred from analyses of closely related N-(sulfamoylphenyl)benzamide derivatives. researchgate.net
For a compound in this class, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on both the benzamide (B126) and sulfamoylphenyl rings. The protons of the amino group (-NH₂) and the sulfonamide group (-SO₂NH₂) would typically appear as broad singlets, with their chemical shifts being sensitive to the solvent and concentration. The amide proton (-CONH-) would also present a characteristic signal.
In the ¹³C NMR spectrum, the carbonyl carbon of the amide group would be readily identifiable, typically resonating in the range of 165-166 ppm. researchgate.net The aromatic carbons would exhibit a series of signals in the downfield region of the spectrum, with their specific chemical shifts influenced by the nature and position of the substituents.
Table 1: Representative NMR Data for a Related N-(4-sulfamoylphenyl)benzamide Derivative
| Nucleus | Chemical Shift (ppm) | Assignment |
|---|---|---|
| ¹³C | 165.7 | C=O (Amide) |
| ¹³C | 142.1 | C1' (Carbon attached to SO₂NH) |
| ¹³C | 137.8 | C4' (Carbon para to SO₂NH) |
| ¹³C | 133.3 | C1 (Carbon attached to CONH) |
| ¹³C | 131.1 | C2, C6 (Aromatic) |
| ¹³C | 129.9 | C3, C5 (Aromatic) |
| ¹³C | 119.6 | C2', C6' (Aromatic) |
| ¹³C | 130.1 | C3', C5' (Aromatic) |
Data is for a representative N-(4-sulfamoylphenyl)benzamide derivative and is intended for illustrative purposes. researchgate.net
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying the functional groups present in this compound. The IR spectrum of a related N-(4-sulfamoylphenyl)benzamide derivative shows characteristic absorption bands. researchgate.net The N-H stretching vibrations of the amino and amide groups typically appear in the region of 3300-3500 cm⁻¹. The carbonyl (C=O) stretching of the amide group is expected to produce a strong absorption band around 1647 cm⁻¹. researchgate.net The sulfonamide group is characterized by two distinct stretching vibrations for the S=O bond, typically observed in the ranges of 1330-1360 cm⁻¹ (asymmetric) and 1140-1180 cm⁻¹ (symmetric). researchgate.net
Table 2: Key IR Absorption Bands for a Related N-(4-sulfamoylphenyl)benzamide Derivative
| Functional Group | Wavenumber (cm⁻¹) | Vibrational Mode |
|---|---|---|
| N-H | 3395 | Stretching |
| C=O (Amide) | 1647 | Stretching |
| SO₂ | 1429 | Asymmetric Stretching |
| SO₂ | 1147 | Symmetric Stretching |
Data is for a representative N-(4-sulfamoylphenyl)benzamide derivative and is intended for illustrative purposes. researchgate.net The exact positions of the peaks for this compound may vary.
High-Resolution Mass Spectrometry (HRMS) and Liquid Chromatography-Mass Spectrometry (LC/MS)
High-resolution mass spectrometry provides a precise determination of the molecular weight of this compound, confirming its elemental composition. The monoisotopic mass of the compound is calculated to be 291.06775 Da. LC/MS would be employed to analyze the purity of the compound and to study its fragmentation pattern, which can provide further structural confirmation. While specific experimental fragmentation data for this compound is scarce in the literature, related sulfonamide compounds have been characterized by mass spectrometry. researchgate.net
X-ray Crystallographic Studies for Molecular and Supramolecular Architecture
While a specific crystal structure for this compound is not publicly documented, analysis of closely related N-acylaminobenzenesulfonamide and sulfonyl urea (B33335) structures provides significant insight into the likely molecular conformation and intermolecular interactions. nih.govnih.gov
Analysis of Intermolecular Interactions (Hydrogen Bonding, π-π Stacking)
The crystal packing of this compound would be dominated by a network of intermolecular hydrogen bonds. The amino group (-NH₂), the amide N-H, and the sulfonamide N-H can all act as hydrogen bond donors, while the oxygen atoms of the carbonyl and sulfonyl groups, as well as the nitrogen atom of the amino group, can act as acceptors. These interactions are crucial in the formation of stable, three-dimensional supramolecular architectures. For example, in the crystal structure of N-[(1S,2S)-2-aminocyclohexyl]-2,4,6-trimethylbenzenesulfonamide, an intermolecular hydrogen bond is observed between the sulfonamide N-H and the amine N atom. nih.gov
Elucidation of Crystal Packing and Supramolecular Arrangements
For instance, the crystal structure of N-{4-[(3-methylphenyl)sulfamoyl]phenyl}benzamide, a related compound, was determined by single-crystal X-ray diffraction. nih.gov This analysis revealed that the molecule crystallizes in the triclinic space group P-1. nih.gov The crystal lattice is organized through a network of intermolecular hydrogen bonds. Specifically, adjacent molecules are linked by N—H⋯O hydrogen bonds, forming infinite chains. nih.govresearchgate.net These interactions involve the hydrogen atoms from the amide and sulfonamide groups acting as donors and the oxygen atoms from the sulfonyl and carbonyl groups acting as acceptors.
Similarly, the analysis of N-(4-sulfamoylphenyl)acetamide shows molecules linked into supramolecular tubes by N—H⋯O interactions, which are then connected into a three-dimensional architecture by further hydrogen bonds. researchgate.net The conformation of active benzamide anticonvulsants has also been shown to facilitate the formation of hydrogen bonds to the carbonyl oxygen atom, which is a crucial interaction. nih.gov These examples underscore the common and critical role of hydrogen bonding and other intermolecular forces in dictating the crystal packing of benzamide derivatives.
Table 1: Representative Crystallographic Data for a Related Benzamide Derivative
| Parameter | Value |
|---|---|
| Compound Name | N-{4-[(3-Methylphenyl)sulfamoyl]phenyl}benzamide |
| Molecular Formula | C₂₀H₁₈N₂O₃S |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 8.5344 (2) |
| b (Å) | 8.8477 (3) |
| c (Å) | 12.4383 (4) |
| α (°) | 77.924 (2) |
| β (°) | 75.382 (2) |
| γ (°) | 86.537 (2) |
| Volume (ų) | 888.67 (5) |
| Z | 2 |
Data sourced from a crystallographic study on a related compound. nih.gov
Chromatographic Methods for Compound Purity and Identification
Chromatographic techniques are indispensable for the purification, identification, and purity assessment of synthesized chemical compounds. Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are two of the most common methods employed for these purposes in research involving benzamide derivatives.
Thin-Layer Chromatography (TLC)
TLC is a rapid, simple, and inexpensive method used to monitor the progress of chemical reactions, identify compounds, and determine their purity. For sulfonamide derivatives, TLC is frequently used to track the conversion of reactants to products. nih.govresearchgate.net In the synthesis of N-(4-sulfamoylphenyl)benzamide derivatives, for example, the reaction progress was monitored using silica (B1680970) gel-coated aluminum sheets. researchgate.net The separation of spots on the TLC plate is achieved using an appropriate mobile phase, or eluent. A common eluent system for these types of compounds is a mixture of chloroform (B151607) and methanol (B129727) (e.g., in a 9:1 ratio). researchgate.net After development, the separated spots, which are often invisible to the naked eye, are visualized using methods such as exposure to iodine vapors or irradiation with ultraviolet (UV) light. researchgate.net The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, can be used for identification purposes under standardized conditions.
High-Performance Liquid Chromatography (HPLC)
HPLC is a more powerful and quantitative chromatographic technique that provides high-resolution separation and is widely used for the final purity assessment of compounds. For the analysis of related amino-substituted benzamides, reverse-phase HPLC (RP-HPLC) is a common approach. sielc.comwu.ac.thwu.ac.th In a typical RP-HPLC setup, a nonpolar stationary phase (the column) is used with a polar mobile phase.
A validated RP-HPLC method for the quantitative determination of the related compound 4-amino benzene (B151609) sulphonamide has been developed. wu.ac.thwu.ac.th This method utilizes a C8 column with a gradient elution system. wu.ac.th The mobile phase composition is varied over the course of the analysis to achieve optimal separation. The method demonstrates good accuracy, precision, and linearity over a specified concentration range. wu.ac.thwu.ac.th Detection is often achieved using a UV-Visible or a Photo-Diode Array (PDA) detector, which measures the absorbance of the analyte at a specific wavelength as it elutes from the column. wu.ac.thwu.ac.th
The selection of the column, mobile phase composition, flow rate, and detector wavelength are all critical parameters that are optimized to achieve the desired separation and sensitivity. For Mass-Spectrometry (MS) compatible applications, volatile buffers like formic acid are used in the mobile phase instead of non-volatile acids like phosphoric acid. sielc.com
Table 2: Illustrative HPLC Method Parameters for a Related Aminobenzamide
| Parameter | Condition |
|---|---|
| Column | YMC-Triart C8 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient Elution |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 25 °C |
| Detection | UV at 265 nm |
| Run Time | 40 min |
Parameters are based on a method developed for 4-amino benzene sulphonamide and serve as a representative example. wu.ac.th
Mechanistic Investigations of Biological Interactions and Enzyme Inhibition
Comprehensive Enzyme Inhibition Profiling
The compound belongs to the benzenesulfonamide (B165840) class, a well-known group of carbonic anhydrase inhibitors (CAIs). nih.gov The sulfonamide moiety is crucial for its mechanism of action, which typically involves the deprotonated sulfonamide group coordinating to the Zn(II) ion in the active site of the enzyme. nih.gov
Research into N-(3-sulfamoylphenyl)benzamide derivatives has confirmed their inhibitory activity against human carbonic anhydrase (hCA) isoforms. A specific study synthesized a series of these compounds and investigated their inhibitory effects on hCA I and hCA II, which are abundant isoforms and established therapeutic targets for various conditions. nih.govresearchgate.net
Within this study, the derivatives were tested experimentally, and one compound, designated P4, was identified as the most potent inhibitor against both hCA-I and hCA-II. nih.govresearchgate.net However, the specific data identifying whether 4-amino-N-(3-sulfamoylphenyl)benzamide was included in this series or corresponds to the P4 compound is not available in the provided literature.
Based on the available search results, there is no specific inhibitory data for this compound against the hCA IV, hCA VII, hCA IX, and hCA XII isoforms. Research has been conducted on structurally related compounds, such as 4-sulfamoylphenyl analogs and other derivatives, which have shown activity against these isoforms, particularly the tumor-associated hCA IX and hCA XII. nih.govacs.orgnih.gov
Based on the conducted literature search, no studies were found that specifically evaluated the inhibitory activity of this compound against the mycobacterial carbonic anhydrase isoforms (MtCA1, MtCA2, MtCA3). While related sulfonamides have been investigated as inhibitors of bacterial CAs, data for this specific compound is not present. mdpi.com
Kinetic studies are essential for quantifying the potency of an inhibitor. For the N-(3-sulfamoylphenyl)benzamide series, inhibition constants (Ki) were determined. The most effective compound from the series, P4, demonstrated significant inhibition of the cytosolic isoforms hCA I and hCA II. nih.govresearchgate.net
The reported Ki values for compound P4 are detailed in the table below. nih.gov
| Compound | hCA I Ki (µM) | hCA II Ki (µM) |
| P4 * | 0.22 ± 0.01 | 0.33 ± 0.05 |
| Note: P4 is the designation for the most effective inhibitor in a study of N-(3-sulfamoylphenyl)benzamide derivatives. It is not specified in the source abstract if P4 is this compound. |
The selectivity of an inhibitor for a target isoform over off-target ones is a critical factor in drug design to minimize side effects. For the guanidino-benzenesulfonamide class of inhibitors, selectivity for hCA VII over hCA I and II has been documented. unifi.it However, for this compound specifically, a detailed selectivity profile across the various hCA isoforms is not available in the searched literature. The available data on a related series of N-(3-sulfamoylphenyl)benzamides focused only on hCA I and hCA II, precluding a broader selectivity analysis. nih.govresearchgate.net
Urease is another metalloenzyme that has been a target for inhibitor design, particularly for the treatment of infections caused by ureolytic bacteria. acs.orgnih.gov A comprehensive search of the scientific literature did not yield any studies that investigated or reported on the urease inhibitory activity of this compound. Studies on urease inhibition tend to focus on other classes of compounds, such as hydroxamic acids or conjugates of existing drugs. acs.orgnih.gov
Acetylcholinesterase (AChE) Inhibition
Currently, there is a lack of specific studies in the available scientific literature investigating the direct inhibitory activity of this compound on acetylcholinesterase (AChE). While derivatives of benzamide (B126) and phthalimide (B116566) have been explored as potential AChE inhibitors for conditions like Alzheimer's disease, the specific efficacy and mechanism of this compound in this context have not been reported. nih.gov Research into related compounds suggests that the benzamide scaffold can be a starting point for developing AChE inhibitors, with activity often dependent on the specific substitutions made to the core structure. nih.gov The mechanism of AChE inhibition by other small molecules often involves interaction with the catalytic triad (B1167595) or the peripheral anionic site within the enzyme's active site gorge, but this has not been demonstrated for the subject compound. nih.govresearchgate.net
Protease Inhibition Mechanisms
Detailed mechanistic studies on the inhibition of proteases by this compound are not currently available in the scientific literature. The benzamide moiety is a known pharmacophore that has been incorporated into inhibitors of various proteases, including viral proteases. The general mechanism for such inhibitors can be either reversible or irreversible, often involving interaction with the catalytic residues of the enzyme, such as the cysteine in cysteine proteases. nih.gov However, without specific research on this compound, its potential as a protease inhibitor and its mechanism of action remain uncharacterized.
Molecular Target Identification and Validation
The specific molecular targets of this compound have not been explicitly identified or validated in published research. The compound contains both a sulfonamide and a benzamide group, which are present in various biologically active molecules with diverse targets. For instance, the sulfonamide group is a well-known inhibitor of enzymes like carbonic anhydrases. However, dedicated studies to identify the specific protein-binding partners and molecular pathways modulated by this compound are needed to elucidate its pharmacological profile.
Cellular Activity Studies (In Vitro Models)
Apoptosis Induction in Cancer Cell Lines (e.g., MDA-MB-231)
There are no specific studies in the current scientific literature that demonstrate the induction of apoptosis in the MDA-MB-231 breast cancer cell line by this compound. While numerous compounds have been shown to induce apoptosis in MDA-MB-231 cells through various mechanisms, such as the downregulation of anti-apoptotic proteins like Bcl-2 or the activation of caspases, the specific effects of this compound on this cell line have not been reported. nih.govnih.govmdpi.com
Antimicrobial Efficacy and Mechanisms of Action
While direct studies on the antimicrobial properties of this compound are limited, research on related benzamide and sulfonamide derivatives indicates potential for antimicrobial activity.
A study on novel 4-aminobenzamide (B1265587) derivatives, specifically 1,2,3-triazole linked pyrazolines, demonstrated good antibacterial activity against various strains. rasayanjournal.co.in The research concluded that halogen-substituted chalcones and pyrazolines derived from 4-aminobenzamide showed significant activity, in some cases comparable to the standard drug streptomycin. rasayanjournal.co.in
Furthermore, a study on a related sulfanilamide (B372717) compound, di(4-sulfamoyl-phenyl-ammonium) sulphate, revealed promising antibacterial and antifungal efficacy. nih.gov This compound exhibited high inhibitory activity against Candida albicans and was also effective against phytopathogenic fungi like Botrytis cinerea and Fusarium species by suppressing mycelial growth and spore germination. nih.gov The minimal inhibitory concentrations (MIC) indicated potent activity against a range of bacteria, yeast, and fungi. nih.gov
Another study on N-benzamide derivatives showed that some compounds had significant antibacterial activity against E. coli and B. subtilis. nanobioletters.com This suggests that the benzamide scaffold can be effective against both Gram-positive and Gram-negative bacteria, potentially by penetrating the bacterial cell wall. nanobioletters.com
The proposed mechanism for the antimicrobial action of such compounds often involves the inhibition of essential metabolic pathways. For sulfonamides, the classic mechanism is the inhibition of dihydropteroate (B1496061) synthase, an enzyme crucial for folic acid synthesis in bacteria.
Table 1: Antimicrobial Activity of a Related Sulfanilamide Compound
| Microorganism | Minimal Inhibitory Concentration (MIC) (µg/ml) |
|---|---|
| Escherichia coli | 62.5 |
| Pseudomonas aeruginosa | 100 |
| Staphylococcus aureus | 50 |
| Bacillus subtilis | 25 |
| Candida albicans | 8 |
| Botrytis cinerea | 12.5 |
| Fusarium sp. | 25 |
Data sourced from a study on di(4-sulfamoyl-phenyl-ammonium) sulphate, a related sulfanilamide compound. nih.gov
Structure Activity Relationship Sar and Rational Design Approaches
Impact of Substituent Modifications on Biological Activity
The biological profile of 4-amino-N-(3-sulfamoylphenyl)benzamide is intrinsically linked to its molecular architecture. Alterations to its constituent parts—the benzamide (B126) moiety, the sulfamoylphenyl moiety, and any linking groups or appended heterocyclic systems—can profoundly influence its interaction with biological targets.
Benzamide Moiety Modifications
The benzamide portion of the molecule serves as a crucial anchor for biological interactions. Modifications to this ring system, particularly at the 4-amino position, have been a key focus of medicinal chemistry efforts. The introduction of various substituents in place of or in addition to the amino group can modulate the compound's electronic properties, steric profile, and hydrogen bonding capacity. While specific quantitative data for the direct modification of the 4-amino group on this exact scaffold is not extensively detailed in publicly available research, general principles from related benzamide-containing compounds suggest that the nature of this substituent is a key determinant of activity. For instance, in broader studies of benzamide derivatives, the presence and nature of substituents on the benzoyl ring are known to be critical for the potency and selectivity of enzyme inhibition.
Sulfamoylphenyl Moiety Modifications
The sulfamoylphenyl moiety is another cornerstone of the molecule's structure, contributing significantly to its binding affinity and pharmacokinetic properties. The sulfonamide group (-SO2NH2) is a key functional group, often involved in critical hydrogen bonding interactions with target proteins. Modifications to this group, such as N-alkylation or incorporation into a heterocyclic ring, can fine-tune the acidity of the sulfonamide proton and its interaction with receptor sites.
Furthermore, the substitution pattern on the phenyl ring of this moiety can impact activity. For example, in a study on related sulfamoyl benzamide derivatives as inhibitors of human nucleoside-triphosphate diphosphohydrolases (h-NTPDases), the nature and position of substituents on the phenyl ring were shown to be critical for inhibitory potential. The introduction of a cyclopropyl group on the sulfonyl moiety, for instance, was found to be more favorable for the inhibition of the h-NTPDase3 isoform compared to a morpholine ring substitution nih.gov.
| Modification on Sulfamoylphenyl Moiety | Observed Impact on Biological Activity | Target |
| N-cyclopropyl substitution on sulfonyl group | More favorable for inhibition | h-NTPDase3 nih.gov |
| Morpholine ring substitution on sulfonyl group | Devoid of considerable inhibitory potential | h-NTPDases nih.gov |
Variations in Linker and Heterocyclic Ring Systems
The introduction of linkers or heterocyclic ring systems to the core this compound structure opens up vast possibilities for exploring new chemical space and optimizing biological activity. These appended moieties can provide additional interaction points with the target, improve physicochemical properties, and enhance selectivity.
In studies of related benzenesulfonamides carrying a benzamide moiety, the incorporation of various substituted linkers and heterocyclic rings led to compounds with significant inhibitory potential against enzymes like carbonic anhydrase and acetylcholinesterase. For instance, a series of N-(1-(4-methoxyphenyl)-3-oxo-3-((4-(N-(substituted)sulfamoyl)phenyl)amino)prop-1-en-1-yl)benzamides demonstrated nanomolar inhibitory constants (Ki) against human carbonic anhydrase I and II (hCA I and hCA II) and acetylcholinesterase (AChE) nih.govtubitak.gov.tr. The nature of the substituent on the sulfonamide nitrogen, which included various heterocyclic rings, played a crucial role in determining the potency and selectivity of inhibition nih.govtubitak.gov.tr.
Design Principles for Enhanced Potency and Selectivity
The rational design of more potent and selective analogs of this compound is guided by several key principles. A primary strategy involves leveraging structure-based drug design, where the three-dimensional structure of the target protein is used to guide the design of complementary ligands. This approach allows for the optimization of intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the inhibitor and the active site of the enzyme.
Another important principle is the application of quantitative structure-activity relationship (QSAR) studies. By correlating the physicochemical properties of a series of analogs with their biological activities, QSAR models can be developed to predict the activity of novel compounds and guide the selection of substituents that are likely to enhance potency.
Furthermore, the concept of isosteric and bioisosteric replacement is frequently employed. This involves substituting a functional group with another group that has similar steric and electronic properties, with the aim of improving the compound's pharmacological profile.
Identification and Optimization of Lead Compounds for Specific Biological Interactions
The process of identifying and optimizing lead compounds from the this compound scaffold is an iterative cycle of design, synthesis, and biological evaluation. Initial screening of a library of analogs can identify "hit" compounds with promising activity against a specific biological target. These hits then undergo a process of lead optimization to improve their potency, selectivity, and drug-like properties.
For example, in the development of inhibitors for h-NTPDases, a series of sulfamoyl-benzamide derivatives were synthesized and screened. The compound N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide emerged as a potent inhibitor of h-NTPDase1 and h-NTPDase3 nih.gov. Further optimization of this lead could involve modifications to the benzamide and sulfamoylphenyl rings to enhance interactions with the specific amino acid residues in the active sites of these enzymes.
The table below summarizes the inhibitory activity of selected sulfamoyl-benzamide derivatives against different h-NTPDase isoforms, illustrating the process of identifying potent inhibitors for specific biological targets.
| Compound | Target | IC50 (µM) |
| N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide | h-NTPDase1 | 2.88 ± 0.13 nih.gov |
| N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide | h-NTPDase3 | 0.72 ± 0.11 nih.gov |
| N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamide | h-NTPDase2 | sub-micromolar nih.gov |
| 5-(N-benzylsulfamoyl)-2-chloro-N-(4-methoxyphenyl)benzamide | h-NTPDase2 | sub-micromolar nih.gov |
| 2-chloro-N-cyclopropyl-5-(N-cyclopropylsulfamoyl)benzamide | h-NTPDase2 | sub-micromolar nih.gov |
| 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid | h-NTPDase8 | 0.28 ± 0.07 nih.gov |
This iterative process of design and optimization is fundamental to translating a promising chemical scaffold into a viable therapeutic candidate.
Computational Chemistry and Molecular Modeling in Research
Molecular Docking Simulations for Ligand-Protein Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein, to form a stable complex. This method is crucial for understanding the structural basis of molecular recognition. For compounds in the sulfonamide and benzamide (B126) classes, docking studies elucidate how they fit into the active sites of various enzymes and receptors, which is a key determinant of their pharmacological activity. mdpi.comrjb.ro
The effectiveness of a drug is highly dependent on its structural interaction with the target molecule. rjb.ro Docking simulations for derivatives similar to 4-amino-N-(3-sulfamoylphenyl)benzamide have been performed against a range of protein targets. Common interactions observed include hydrogen bonding, hydrophobic interactions, and metal coordination, which collectively contribute to the stability of the ligand-protein complex. nih.govmdpi.com For instance, the sulfonamide group is known to be a key binding motif, with its oxygen atoms often forming hydrogen bonds or engaging in conserved CH···O=S interactions with protein residues. nih.govacs.org The benzamide moiety can participate in hydrogen bonds via its carbonyl group and pack against hydrophobic residues within the binding pocket. nih.gov
While specific docking studies on this compound are not detailed in the available literature, the methodology would involve preparing a 3D structure of the molecule and docking it into the binding site of a relevant protein target, such as carbonic anhydrase, a protein kinase, or a bacterial enzyme like penicillin-binding protein 2X. rjb.romdpi.comnih.gov The simulation would yield a docking score, an estimation of the binding affinity, and a visual representation of the binding pose, highlighting key intermolecular interactions.
Table 1: Potential Protein Targets and Key Interactions for Benzamide-Sulfonamide Scaffolds
| Potential Protein Target | Key Interacting Residues/Moieties | Types of Interactions | Reference |
|---|---|---|---|
| Carbonic Anhydrase II/IX | Zn ion, Thr199 | Metal coordination, Hydrogen bonding | mdpi.com |
| Penicillin-Binding Protein 2X (PBP-2X) | GLY 664, VAL 662, ARG 426 | Hydrogen bonding | rjb.ro |
| FK506-Binding Protein 12 (FKBP12) | Ile56, Tyr82, Tyr26, Phe36, Phe99 | Hydrogen bonding, CH···O=S interactions | chemrxiv.org |
| Abl Kinase (T315I mutant) | Thr-315, Asp-381, Leu-293 | Hydrogen bonding, Hydrophobic packing | nih.gov |
Density Functional Theory (DFT) Calculations for Electronic and Energetic Properties
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov For this compound, DFT calculations can provide valuable data on its optimized geometry, vibrational frequencies, and electronic properties, which are fundamental to its reactivity and interactions. nih.govresearchgate.net
DFT studies on analogous sulfonamide compounds, often using the B3LYP functional with basis sets like 6-311G(d,p), have been employed to determine ground state electronic characteristics. mdpi.commdpi.com Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical stability and reactivity. nih.gov A smaller energy gap suggests higher reactivity and better bioactive properties. nih.gov
Furthermore, DFT can be used to compute the molecular electrostatic potential (MEP), which maps the charge distribution on the molecule's surface. This allows for the identification of electron-rich regions (negative potential), which are susceptible to electrophilic attack and can act as hydrogen bond acceptors, and electron-poor regions (positive potential), which are prone to nucleophilic attack and can act as hydrogen bond donors. nih.govscispace.com
Table 2: Representative DFT-Calculated Properties for Sulfonamide Derivatives
| Calculated Property | Typical Value/Finding for Analogous Compounds | Significance | Reference |
|---|---|---|---|
| HOMO Energy | -6.1 to -6.2 eV | Relates to electron-donating ability and ionization potential. | nih.gov |
| LUMO Energy | -1.1 to -1.2 eV | Relates to electron-accepting ability and electron affinity. | nih.gov |
| HOMO-LUMO Energy Gap (ΔE) | ~4.0 to 5.0 eV | Indicates molecular stability and reactivity. | nih.govnih.gov |
| S=O Stretching Frequencies (Asymmetric) | 1313–1385 cm⁻¹ | Correlates with experimental IR spectra for structural confirmation. | mdpi.com |
| S=O Stretching Frequencies (Symmetric) | 1149–1161 cm⁻¹ | Correlates with experimental IR spectra for structural confirmation. | mdpi.com |
In Silico Predictions of Interaction Mechanisms and Binding Affinities (e.g., Free Binding Energies)
Beyond the initial scoring from molecular docking, more rigorous computational methods are used to predict the binding affinity of a ligand to its protein target. Molecular Mechanics combined with Poisson-Boltzmann or Generalized Born Surface Area (MM/PBSA and MM/GBSA) are popular end-point methods for estimating the free energy of binding. nih.govdeeporigin.com These approaches combine molecular mechanics energies with continuum solvation models to provide a more accurate prediction than docking scores alone. 34.237.233researchgate.net
The binding free energy (ΔG) is calculated by considering the energies of the protein-ligand complex, the free protein, and the free ligand. This energy is decomposed into contributions from molecular mechanics (van der Waals and electrostatic interactions) and solvation energies (polar and nonpolar). researchgate.net Studies on related inhibitors have shown that these methods can successfully rank compounds and rationalize experimental findings. 34.237.233 For example, the estimated free energy of binding for sulfonamide drugs with the protein myoglobin was calculated to be around -6.7 to -7.4 kcal/mol. nih.gov In another study, the binding free energy of a benzamide derivative with the main protease of SARS-CoV-2 was calculated as -42.72 kcal mol⁻¹ using MM/GBSA. scispace.com
These calculations are critical for lead optimization, as they can quantify the energetic impact of modifying specific functional groups on the ligand, thereby guiding the design of more potent inhibitors. deeporigin.com
Table 3: Examples of Calculated Binding Free Energies for Related Compounds
| Compound Class | Protein Target | Method | Calculated Binding Energy (kcal/mol) | Reference |
|---|---|---|---|---|
| Sulfamethazine (SMZ) | Myoglobin (Mb) | Molecular Docking | -7.42 | nih.gov |
| Sulfadiazine (SDZ) | Myoglobin (Mb) | Molecular Docking | -6.77 | nih.gov |
| Benzothiazole-hydroxamate derivative | HDAC8 | Molecular Docking (ΔG) | -10.093 | uomustansiriyah.edu.iq |
| 4-acrylamido-N-(pyridazin-3-yl)benzamide | SARS-CoV-2 Mpro | MM/GBSA | -42.72 | scispace.com |
Conformational Analysis via Molecular Mechanics Calculations
The three-dimensional conformation of a molecule is integral to its biological activity. Molecular mechanics (MM) calculations are used to analyze the conformational landscape of flexible molecules like this compound to identify low-energy, stable conformers. researchgate.netnih.gov This analysis is essential because only specific conformations can bind effectively to a protein's active site.
Molecular mechanics force fields (like MM2 or MMFF94) calculate the steric energy of a molecule by summing energy contributions from bond stretching, angle bending, torsional strain, and non-bonded van der Waals and electrostatic interactions. researchgate.netuobasrah.edu.iq By systematically rotating bonds and calculating the corresponding energy, a potential energy surface can be mapped to find the most stable structures. researchgate.net
Table 4: Example Energy Components from MM2 Calculation for a Sulfonamide-Azo Dye Derivative
| Energy Component | Calculated Value (kcal/mol) |
|---|---|
| Stretch | 61.0809 |
| Bend | 627.0240 |
| Stretch-Bend | -1.6517 |
| Torsion | 179.0634 |
| Non-1,4 VDW | 4686.8146 |
| 1,4 VDW | 33.0379 |
| Total Energy | 5585.3692 |
Data adapted from a theoretical study on (Z)-4-amino-3-hydroxy-2-((4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)diazenyl)naphthalene-1-sulfonic acid. researchgate.netuobasrah.edu.iq
Prediction of Physicochemical Parameters Governing Bioactivity
In silico tools are widely used to predict the physicochemical and pharmacokinetic properties of drug candidates, a process often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. nih.govnih.gov For this compound, these predictions are vital for assessing its drug-likeness and potential in vivo behavior. Any modification to a compound's structure alters its physicochemical properties, which in turn affects its pharmacokinetics and toxicity. jonuns.com
Online servers and software like SwissADME, pkCSM, and preADMET are commonly used to calculate key descriptors. mdpi.comnih.govnih.gov These descriptors include molecular weight, logP (a measure of lipophilicity), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. These parameters are often evaluated against frameworks like Lipinski's Rule of Five to predict oral bioavailability. nih.gov
Further predictions can assess properties such as gastrointestinal absorption, blood-brain barrier permeability, interaction with cytochrome P450 (CYP) enzymes (key for metabolism), and potential toxicities like mutagenicity or hepatotoxicity. nih.govjonuns.com This early-stage computational screening helps to identify and filter out compounds with unfavorable pharmacokinetic profiles, saving significant time and resources in the drug development pipeline. nih.gov
Table 5: Predicted ADMET Properties for Representative Sulfonamide Derivatives
| Property | Parameter | Predicted Value/Outcome for Analogues | Significance |
|---|---|---|---|
| Absorption | Human Intestinal Absorption (%) | High | Predicts good absorption from the gut. |
| Caco-2 Permeability | Variable | Indicates potential for absorption across the intestinal cell layer. | |
| P-glycoprotein (P-gp) Substrate | Yes/No | Predicts susceptibility to efflux pumps, affecting bioavailability. | |
| Distribution | Blood-Brain Barrier (BBB) Permeability | Low/No | Indicates whether the compound is likely to enter the central nervous system. |
| Metabolism | CYP2D6 Inhibitor | No | Predicts a lower risk of drug-drug interactions involving this enzyme. |
| CYP3A4 Inhibitor | No | Predicts a lower risk of drug-drug interactions involving this enzyme. | |
| Toxicity | AMES Toxicity | Non-mutagen | Predicts the likelihood of the compound being mutagenic. |
| hERG I Inhibitor | No | Predicts a lower risk of cardiotoxicity. | |
| Hepatotoxicity | No/Low Risk | Predicts the potential for liver damage. |
Data compiled from ADMET predictions for various sulfonamide derivatives. nih.govnih.gov
Broader Research Applications and Future Directions Excluding Clinical Applications
Utility as Biochemical Research Tools for Enzyme Studies
The 4-amino-N-(3-sulfamoylphenyl)benzamide scaffold is a cornerstone for the development of biochemical tools used to study enzyme structure and function, particularly carbonic anhydrases (CAs). Sulfonamides are well-established inhibitors of CAs, and by modifying the benzamide (B126) portion of the molecule, researchers can create a library of compounds to probe the active sites of various CA isoforms. tandfonline.comrsc.org
Derivatives built upon this structural framework have shown potent, often nanomolar, inhibitory activity against multiple human (h) CA isoforms, including hCA I, hCA II, hCA VII, and hCA IX. tandfonline.comnih.gov For instance, a series of novel benzamides designed from this scaffold demonstrated significant inhibitory profiles against hCA I and hCA II, with Ki (inhibition constant) values in the nanomolar range. nih.gov These compounds serve as valuable research tools, allowing scientists to investigate the physiological and pathological roles of specific CA isoforms, such as their involvement in pH regulation, ion transport, and tumorigenicity. tandfonline.comrsc.org The selective inhibition of different isoforms by tailored derivatives helps in mapping the structural and chemical requirements for binding, thus elucidating the enzymes' mechanisms of action.
Table 1: Inhibitory Activity of Derivative Compounds Based on the Sulfonamide-Benzamide Scaffold Against Carbonic Anhydrase (CA) Isoforms
This table presents data for derivatives to illustrate the utility of the core scaffold as a research tool.
| Derivative Series | Target Enzyme | Inhibition Constant (Ki) Range | Reference |
|---|---|---|---|
| N-(1-(4-methoxyphenyl)-3-oxo-3-((4-(N-(substituted)sulfamoyl)phenyl)amino)prop-1-en-1-yl)benzamides | hCA I | 4.07 ± 0.38 – 29.70 ± 3.18 nM | nih.gov |
| N-(1-(4-methoxyphenyl)-3-oxo-3-((4-(N-(substituted)sulfamoyl)phenyl)amino)prop-1-en-1-yl)benzamides | hCA II | 10.68 ± 0.98 – 37.16 ± 7.55 nM | nih.gov |
| 4-Amino-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)benzamide Derivatives | hCA I | 6.7–335.2 nM | nih.gov |
| 4-Amino-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)benzamide Derivatives | hCA II | 0.5–55.4 nM | nih.gov |
| Novel Sulfonamide Derivatives from 4-amino-N-(4-sulfamoylphenyl)benzamide | hCA I | 0.020 ± 0.0003 – 0.065 ± 0.0005 nM | tandfonline.com |
| Novel Sulfonamide Derivatives from 4-amino-N-(4-sulfamoylphenyl)benzamide | hCA II | 0.011 ± 0.0001 – 0.045 ± 0.0004 nM | tandfonline.com |
Role as Key Building Blocks in Advanced Organic Synthesis
The chemical structure of this compound, featuring a reactive primary amino group and a stable amide-sulfonamide core, makes it an ideal starting material or key intermediate in advanced organic synthesis. tandfonline.comresearchgate.net Synthetic chemists utilize this compound as a scaffold to construct more complex molecules with diverse functionalities through various chemical transformations.
The primary amino group is particularly useful as it can be readily modified. For example, it can react with sulfonyl chlorides to yield a new series of sulfonamide derivatives or undergo reactions to form heterocyclic structures. tandfonline.commdpi.com One synthetic route involves the reaction of 4-amino-N-(4-sulfamoylphenyl)benzamide with different sulfonyl chlorides in pyridine (B92270) to produce novel sulfonamides with high yields (71–90%). tandfonline.com Another approach uses related aminobenzenesulfonamides as starting points to couple with various benzoic acid derivatives, facilitated by peptide coupling reagents, to create extensive libraries of N-(4-sulfamoylphenyl)benzamide compounds. researchgate.net These synthetic strategies highlight the compound's role as a versatile building block for generating chemical diversity, crucial for discovering new molecules with specific properties.
Table 2: Synthetic Transformations Involving the Aminobenzamide Sulfonamide Scaffold
| Starting Material | Reagent(s) | Product Type | Key Transformation | Reference |
|---|---|---|---|---|
| 4-amino-N-(4-sulfamoylphenyl)benzamide | Sulfonyl chloride derivatives, pyridine | Novel sulfonamide derivatives | Reaction at the primary amino group | tandfonline.com |
| 4-aminobenzene-1-sulfonamide | Benzoic acid derivatives, EDCI, HOBt | N-(4-sulfamoylphenyl)benzamide derivatives | Amide bond formation | researchgate.net |
| 4-Amino-N-(3-methylphenyl)benzenesulfonamide | Benzoyl chloride, pyridine | N-{4-[(3-methylphenyl)sulfamoyl]phenyl}benzamide | Acylation of the amino group | nih.gov |
| 2-chloro-N-(4-sulfamoylphenyl) acetamide | Ammonium (B1175870) thiocyanate | ((4-oxo-4,5-dihydrothiazol-2-yl)amino)benzenesulfonamide | Heterocyclic ring formation | rsc.org |
Exploration in Materials Science and Polymer Development
While direct applications of this compound in materials science are not extensively documented, its chemical structure suggests significant potential for use in polymer development. The molecule contains multiple functional groups capable of participating in polymerization reactions, including the primary amine and the amide linkage's N-H bond. The presence of two aromatic rings can impart rigidity, thermal stability, and specific intermolecular interactions, such as hydrogen bonding and π–π stacking, into a polymer backbone. nih.govmdpi.com
Benzamide and amide moieties are integral to high-performance polymers like aramids and polyamides (e.g., Nylon). mdpi.commdpi.com Research into copolybenzamides has demonstrated that incorporating N-H groups allows for hydrogen bonding, which can enhance the miscibility of polymer blends. mdpi.com The sulfonamide group could further modify polymer properties by introducing polarity and sites for specific interactions. Therefore, this compound could serve as a monomer or a cross-linking agent to create novel polymers with tailored thermal, mechanical, and solubility characteristics for advanced material applications. This remains a promising area for future research.
Emerging Research Areas and Unexplored Biological Pathways
Research on compounds containing the 4-amino-N-(phenyl)benzamide scaffold is expanding beyond the well-documented inhibition of carbonic anhydrases. An emerging area of investigation is their potential to inhibit other enzyme families, such as protein kinases. For example, a cheminformatics-guided study led to the identification of 4-amino-N-(4-(3-(trifluoromethyl)phenoxy)pyrimidin-5-yl)benzamide, a structurally related compound, as a novel inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase. nih.gov This finding suggests that the benzamide scaffold is a viable starting point for developing inhibitors against different classes of enzymes involved in cell signaling and cancer.
Furthermore, research is focusing on targeting specific CA isoforms, like CA IX, which is highly expressed in tumors and contributes to the acidic microenvironment that promotes cancer progression. rsc.org The design of derivatives with high selectivity for CA IX over other isoforms is an active area of research for developing anticancer agents. rsc.org The exploration of this scaffold against microbial targets also represents a growing field of study. latamjpharm.org Many of the downstream biological pathways affected by the inhibition of these diverse targets by benzamide derivatives remain to be fully elucidated, representing a significant frontier for future research.
Methodological Advancements in Compound Analysis and Screening
The synthesis and characterization of this compound and its derivatives rely on a suite of modern analytical techniques. The structural confirmation of these compounds is routinely achieved through spectroscopic methods, including Fourier-transform infrared (FT-IR) spectroscopy to identify functional groups, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to elucidate the precise molecular structure. researchgate.netnih.gov Mass spectrometry is used to confirm the molecular weight and elemental composition. tandfonline.com The progress of synthetic reactions is often monitored by thin-layer chromatography (TLC). researchgate.netnih.gov
In addition to experimental analysis, computational methods are increasingly employed. Molecular mechanics and density functional theory (DFT) calculations are used to predict the stable conformations and electronic properties of these molecules, which helps in understanding their structure-activity relationships. nih.govnih.gov For discovering new active compounds, modern approaches have shifted towards high-throughput and virtual screening. Cheminformatics-guided design of virtual combinatorial libraries and subsequent screening can rapidly identify promising hit compounds from a vast chemical space, accelerating the discovery process for new enzyme inhibitors based on the this compound scaffold. nih.gov
Table 3: Analytical and Screening Methods for this compound and Its Derivatives
| Method | Purpose | Reference |
|---|---|---|
| Thin-Layer Chromatography (TLC) | Monitoring reaction progress and assessing purity | researchgate.netnih.gov |
| FT-IR Spectroscopy | Identification of characteristic functional groups (e.g., N-H, C=O, SO₂) | researchgate.net |
| ¹H and ¹³C NMR Spectroscopy | Detailed structural elucidation and confirmation | researchgate.net |
| Mass Spectrometry (MS) | Confirmation of molecular weight and formula | tandfonline.com |
| X-ray Crystallography | Determination of the three-dimensional molecular structure in solid state | nih.govnih.gov |
| Computational Modeling (DFT, Molecular Mechanics) | Analysis of molecular conformation, electronic properties, and structure-activity relationships | nih.govnih.gov |
| Virtual Screening / Cheminformatics | High-throughput discovery of new hit compounds from virtual libraries | nih.gov |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-amino-N-(3-sulfamoylphenyl)benzamide?
- Methodological Answer : Synthesis typically involves coupling reactions between substituted benzoyl chlorides and aminophenyl sulfonamides. For example, analogous compounds are synthesized by reacting 4-nitrobenzoyl chloride with 3-sulfamoylaniline under basic conditions (e.g., pyridine), followed by catalytic hydrogenation to reduce the nitro group to an amine . Characterization via -NMR, -NMR, and mass spectrometry is critical to confirm purity and structure .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Use quantum chemical calculations (e.g., density functional theory, DFT) to analyze bond lengths, charge distribution, and frontier molecular orbitals. Spectroscopic techniques like UV-Vis and FT-IR are paired with computational data to validate electronic transitions and functional groups. X-ray crystallography (e.g., monoclinic system analysis) resolves crystal packing and hydrogen-bonding networks .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Methodological Answer : Screen for anticonvulsant activity using rodent models (e.g., maximal electroshock seizures or pentylenetetrazole-induced seizures). Dose-response curves and protective index (TD/ED) calculations determine efficacy and safety margins. Similar 4-aminobenzamides showed ED values of 18–42 mg/kg in mice .
Advanced Research Questions
Q. How does this compound interact with DNA methyltransferases (DNMTs)?
- Methodological Answer : Molecular docking studies (e.g., AutoDock Vina) predict binding affinities to DNMT3a/3b catalytic domains. Competitive inhibition assays using S-adenosyl methionine (SAM) as a cofactor quantify IC values. Analogues like SGI-1027 derivatives disrupt DNMT activity by occupying the SAM-binding pocket, validated via fluorescence polarization .
Q. What strategies optimize metabolic stability and bioavailability of this compound?
- Methodological Answer : Introduce trifluoromethyl groups to enhance lipophilicity and metabolic resistance, as seen in related benzamides. Perform in vitro microsomal stability assays (e.g., liver microsomes) to measure half-life. QSAR models prioritize substituents (e.g., sulfonamide vs. acetyl groups) that improve pharmacokinetic profiles .
Q. How do structural modifications affect its biochemical pathway interactions?
- Methodological Answer : Use transcriptomic profiling (RNA-seq) to identify pathways altered by the compound. For example, analogues targeting bacterial PPTases (phosphopantetheinyl transferases) disrupt fatty acid biosynthesis, validated via LC-MS metabolomics. Compare wild-type vs. enzyme-knockout strains to isolate mechanism-specific effects .
Data Contradictions and Resolution
Q. How to resolve discrepancies in reported IC values for DNMT inhibition?
- Methodological Answer : Variability arises from assay conditions (e.g., SAM concentration, enzyme isoforms). Standardize protocols using recombinant human DNMTs and orthogonal methods (e.g., bisulfite sequencing) to confirm hypomethylation. Cross-validate with cell-based reporter assays (e.g., luciferase under methylated promoters) .
Q. Why do some studies report antitumor activity while others show limited efficacy?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
